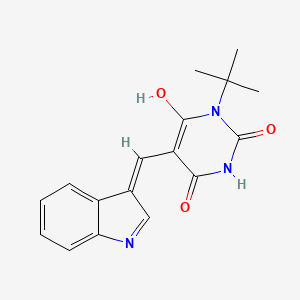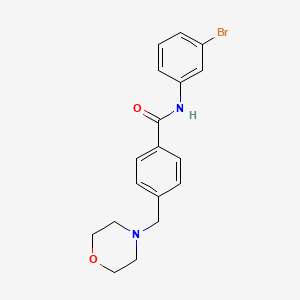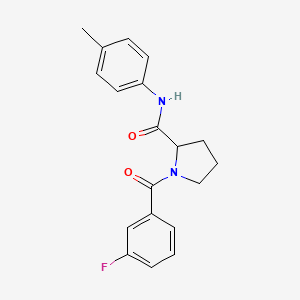![molecular formula C21H18N2O4S B6135113 3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide, commonly known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APSB belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory, anticancer, and antidiabetic properties.
Wirkmechanismus
The mechanism of action of APSB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, APSB has been shown to inhibit the activity of histone deacetylases, leading to the activation of pro-apoptotic genes and the induction of apoptosis. Inflammatory cytokines such as TNF-α and IL-6 are known to activate the NF-κB signaling pathway, which promotes inflammation. APSB has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
APSB has been shown to exhibit various biochemical and physiological effects in different systems. In cancer cells, APSB has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are known to promote inflammation, which can lead to tissue damage. APSB has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In addition, APSB has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
APSB has several advantages for lab experiments, including its stability and solubility in various solvents. However, APSB can be difficult to synthesize and purify, which can limit its use in certain experiments. In addition, the mechanism of action of APSB is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on APSB. One area of interest is the development of APSB analogs with improved pharmacokinetic properties and selectivity for specific targets. Another area of interest is the investigation of the potential of APSB as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of APSB and its effects on different systems.
Conclusion:
In conclusion, APSB is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anticancer, and antidiabetic properties have been extensively studied, and it has shown promising results in various experiments. However, further research is needed to fully understand the mechanism of action of APSB and its potential as a therapeutic agent for other diseases.
Synthesemethoden
APSB can be synthesized by reacting 4-acetylaniline with benzenesulfonyl chloride and N-phenylbenzamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution and results in the formation of APSB as a white solid.
Wissenschaftliche Forschungsanwendungen
APSB has been extensively studied in various fields of research due to its potential therapeutic applications. In cancer research, APSB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. APSB has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, APSB has shown promising results as an antidiabetic agent by reducing blood glucose levels and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
3-[(4-acetylphenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-15(24)16-10-12-19(13-11-16)23-28(26,27)20-9-5-6-17(14-20)21(25)22-18-7-3-2-4-8-18/h2-14,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERGLZOWDDFLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5919087 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6135046.png)
![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)

![4-(2-phenylethyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6135084.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B6135099.png)
![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![2-cyclopropyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6135140.png)
![(2,5-dimethoxyphenyl)[4-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B6135148.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6135156.png)